Cedrelopsin
Overview
Description
Synthesis Analysis
Cedrelopsin's synthesis is achieved through a regioselective one-step process that utilizes domino reactions. This method allows for the efficient creation of the compound by combining Wittig reaction, prenylation, and deprenylation. This innovative synthesis approach highlights the compound's accessibility for further study and application in various fields (Patre, Parameswaran, & Tilve, 2011).
Scientific Research Applications
Extracellular Matrix Degradation : Cedrelopsin functions as a zinc enzyme, contributing to the degradation of extracellular matrix components such as collagen and proteoglycans. This process is vital in connective tissue remodeling and is implicated in various disease processes including arthritis, cancer, and osteoporosis (Woessner, 1991). Furthermore, it plays a central role in biological processes such as embryogenesis, tissue remodeling, wound healing, and angiogenesis, due to its function as a proteinase hydrolyzing components of the extracellular matrix (Visse & Nagase, 2003).
Potential Medical Applications : Cedrelopsin exhibits vasorelaxing activity, a property that can be beneficial in the development of cardiovascular drugs (Rakotoarison et al., 2003). It has also been identified as a coumarin with potential medical applications, warranting further investigation into its therapeutic uses (Mulholland et al., 2002).
Chemical Synthesis : The synthesis of Cedrelopsin, including its preparation through methods like domino Wittig reactions, prenylation, and deprenylation, is another area of research. This aspect is crucial for its potential industrial-scale production and application in various fields (Patre et al., 2011).
Safety And Hazards
properties
IUPAC Name |
7-hydroxy-6-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-9(2)4-6-11-14(17)12(18-3)8-10-5-7-13(16)19-15(10)11/h4-5,7-8,17H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEIJMSDKBAFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cedrelopsin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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